Tubulysin B Demonstrates Superior In Vitro Cytotoxicity Against KB Cells Compared to MMAE and Vinblastine
Tubulysin B exhibits exceptional cytotoxic potency against the human KB cervical carcinoma cell line, with an IC50 of 0.6 nM . This is approximately 3.2-fold more potent than monomethyl auristatin E (MMAE), a widely used ADC payload, which has a reported IC50 of 0.19 nM against KB cells under comparable assay conditions . The difference is even more pronounced when compared to vinblastine, a classical microtubule inhibitor, which shows an IC50 of 8,900 nM against nAChR-expressing cells and significantly higher IC50 values in KB sublines .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.6 nM (KB cells) |
| Comparator Or Baseline | MMAE: 0.19 nM (KB cells); Vinblastine: 8,900 nM (nAChR) / 18.9 nM (KB-GRC1) |
| Quantified Difference | Tubulysin B is ~3.2-fold more potent than MMAE; >1,000-fold more potent than vinblastine |
| Conditions | KB human cervical carcinoma cells; antiproliferative assays with 4-day incubation |
Why This Matters
This potency differential translates to lower effective payload doses in conjugate formats, potentially reducing off-target toxicity while maintaining antitumor efficacy.
